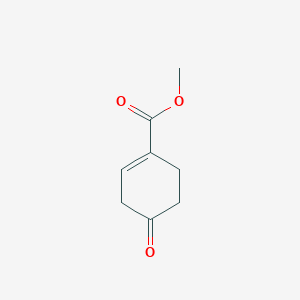
Methyl 4-oxocyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Emil Knoevenagel described a modified procedure using formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine.
Newman and Lloyd Approach: This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the ester.
Mannich and Forneau Approach: This involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product.
Industrial Production Methods
Industrial production methods for methyl 4-oxocyclohex-1-enecarboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 4-oxocyclohexene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-oxocyclohex-1-enecarboxylate involves its reactivity as a ketone and ester. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which activates the ketone for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Methyl 4-oxocyclohex-2-enecarboxylate: This compound differs by the position of the double bond in the cyclohexene ring.
Uniqueness
Methyl 4-oxocyclohexene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and chemical properties. Its combination of a ketone and ester group in a cyclohexene ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 4-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2H,3-5H2,1H3 |
InChI Key |
MPXHGMFNVXPWFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
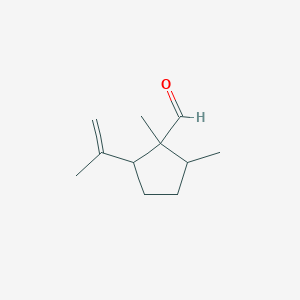
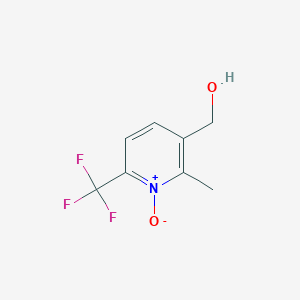
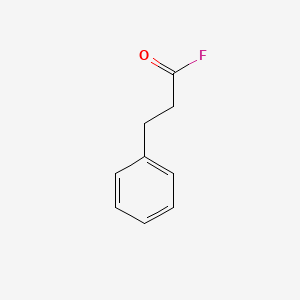
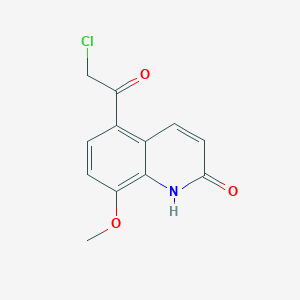
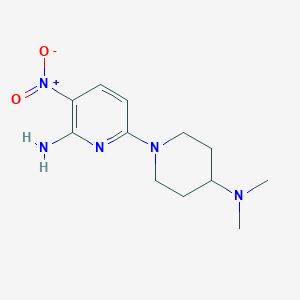
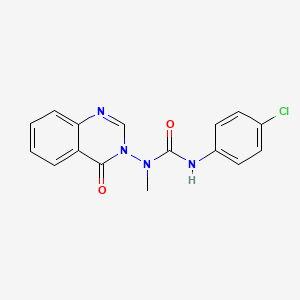
![N-{4-[(3-Chloropropyl)sulfanyl]phenyl}acetamide](/img/structure/B8638102.png)
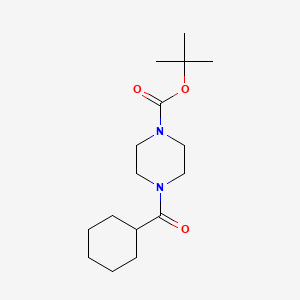
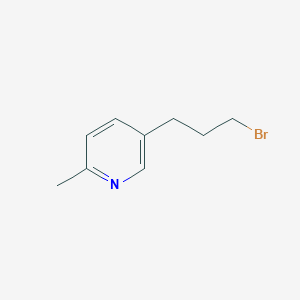
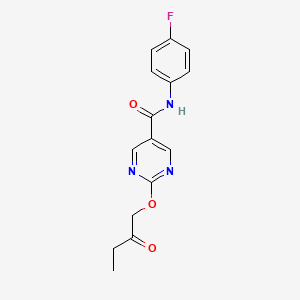
![ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8638135.png)
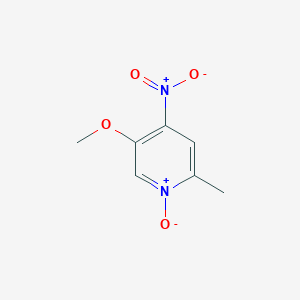
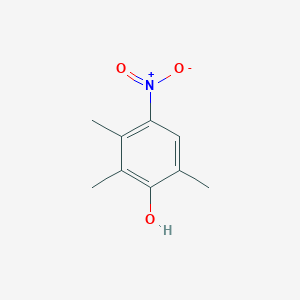
![3,6-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B8638154.png)
